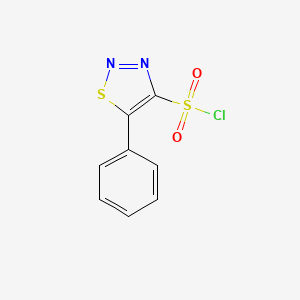

5-Phenylthiadiazole-4-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Reactive Intermediates and Synthetic Reagents

Sulfonyl chlorides are a class of organic compounds characterized by the functional group -SO₂Cl attached to an organic radical. molport.com They are widely recognized as important intermediates in organic and medicinal synthesis. magtech.com.cn Their utility stems from their high reactivity, which allows for the introduction of the sulfonyl group into various molecules. fiveable.me This functional group can then be further modified or can serve as a protecting group. fiveable.me The synthesis of sulfonyl chlorides has traditionally been achieved through methods like the reaction of sulfonic acids with reagents such as thionyl chloride or through oxidative chlorination of thiols. nih.govnih.gov

The reactivity of sulfonyl chlorides is fundamentally due to the strong electrophilic character of the sulfur atom. fiveable.mepearson.com The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which withdraw electron density. pearson.com This polarization creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. molport.compearson.com This inherent electrophilicity is the cornerstone of the sulfonyl chloride's role as a versatile reagent in chemical synthesis. pearson.com

Aryl sulfonyl chlorides are exceptionally versatile reagents for the formation of bonds between sulfur and various heteroatoms, as well as carbon. acs.orgresearchgate.net They react readily with a multitude of nucleophiles. molport.comfiveable.me For instance:

With amines (S-N bond): They react with primary and secondary amines to form sulfonamides, a functional group present in numerous pharmaceuticals. molport.comnih.gov

With alcohols (S-O bond): Their reaction with alcohols yields sulfonate esters. molport.comfiveable.me

With thiols (S-S bond): Reactions with thiols can produce disulfides after reduction.

With carbon nucleophiles (S-C bond): They can react with organometallic reagents like Grignard reagents to form sulfones. nih.gov

This ability to forge stable bonds with a variety of atoms makes sulfonyl chlorides indispensable tools for molecular construction. nih.govrsc.org

Overview of Thiadiazole Ring Systems in Synthetic Chemistry

Thiadiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.orgresearchgate.net They exist as four constitutional isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). wikipedia.orgisres.org These ring systems are of great interest in medicinal and materials chemistry due to their wide range of applications. isres.orgoaji.net

The thiadiazole ring is aromatic, a property conferred by its two double bonds and a lone pair of electrons from the sulfur atom. wikipedia.org The presence of electronegative nitrogen and sulfur atoms influences the electronic distribution within the ring, making it electron-deficient. scielo.br This affects the ring's reactivity and its ability to engage in various intermolecular interactions. isres.org The mesoionic character of the thiadiazole ring allows it to cross cellular membranes, which is a valuable property for biologically active molecules. researchgate.netnih.gov Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. isres.org

Substituted thiadiazoles are considered privileged scaffolds in medicinal chemistry. nih.govnih.gov The thiadiazole nucleus is a key structural component in numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. isres.orgoaji.netnih.govresearchgate.net For example, 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been extensively studied for their therapeutic potential. nih.govnih.gov The versatility of the thiadiazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's biological and physicochemical properties. nih.govbohrium.com

Positioning of 5-Phenylthiadiazole-4-sulfonyl Chloride within Contemporary Organic Synthesis Research

This compound is a bifunctional molecule that marries the high reactivity of a sulfonyl chloride with the desirable properties of a substituted thiadiazole ring system. Its primary role in contemporary research is that of a key intermediate for the synthesis of more complex molecules, particularly sulfonamides. vulcanchem.comnih.govresearchgate.net

The synthesis of this compound and its analogs typically involves the oxidative chlorination of a corresponding thiol precursor. For instance, a common route is the treatment of a 5-phenyl-1,3,4-thiadiazole-2-thiol (B1335008) with chlorine gas in a suitable solvent system. nih.govsemanticscholar.org

| Parameter | Value | Reference |

| Starting Material | 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | nih.gov |

| Reagent | Chlorine Gas (Cl₂) | nih.gov |

| Solvent System | Dichloromethane/Water or 1,2-Dichloroethane/Water | nih.govresearchgate.net |

| Temperature | -2°C to 0°C | vulcanchem.comnih.gov |

Once formed, the sulfonyl chloride group is readily reacted with various amines to produce a library of novel sulfonamide derivatives. vulcanchem.comnih.govresearchgate.net These resulting sulfonamides are then often screened for various biological activities, leveraging the established pharmacological importance of both the thiadiazole core and the sulfonamide functional group. nih.gov This strategy positions this compound as a valuable building block in the discovery of new therapeutic agents. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

5-phenylthiadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVQNRFMBWTADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenylthiadiazole 4 Sulfonyl Chloride

Conversion from Sulfonic Acid Precursors

Another major synthetic route involves the conversion of a pre-existing sulfonic acid group into a sulfonyl chloride.

The conversion of sulfonic acids to sulfonyl chlorides using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a standard transformation in organic chemistry. However, specific examples of the application of these reagents for the synthesis of 5-phenyl-1,3,4-thiadiazole-2-sulfonyl chloride from its corresponding sulfonic acid are not prominently featured in the surveyed literature. While phosphorus oxychloride is used in the synthesis of the 1,3,4-thiadiazole (B1197879) ring itself from aromatic acids and thiosemicarbazide, its direct use for the conversion of the sulfonic acid derivative is less commonly reported.

The use of chlorosulfonic acid for the conversion of a sulfonic acid to a sulfonyl chloride is a known method. However, similar to the use of POCl₃ and SOCl₂, specific documented procedures for the synthesis of 5-phenyl-1,3,4-thiadiazole-2-sulfonyl chloride from its sulfonic acid precursor using chlorosulfonic acid are not readily found in the reviewed scientific literature.

Transformations from Sulfonamide Derivatives

The conversion of a sulfonamide back to a sulfonyl chloride is a less common synthetic transformation. Generally, sulfonyl chlorides are used to prepare sulfonamides. The scientific literature reviewed does not provide significant details on the synthesis of 5-phenyl-1,3,4-thiadiazole-2-sulfonyl chloride starting from a sulfonamide precursor.

Late-Stage Functionalization via Pyrylium (B1242799) Salt Activation

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at a late point in their synthesis. nih.gov This approach can accelerate the development of structure-activity relationships (SAR) by enabling rapid diversification of a core scaffold. nih.gov One historical and effective method for activating heterocyclic systems for functionalization involves the use of pyrylium salts.

In the 1980s, A. R. Katritzky demonstrated that pyrylium salts could react with primary and secondary amines in a condensation reaction to form N-alkyl pyridinium (B92312) salts. nih.gov This transformation is significant because the resulting pyridinium ring is activated and can undergo subsequent reactions with a variety of nucleophiles. This methodology facilitates the formation of carbon-nitrogen, carbon-oxygen, carbon-carbon, and carbon-sulfur bonds, among others. nih.gov While a direct application of pyrylium salt activation for the synthesis of 5-Phenylthiadiazole-4-sulfonyl chloride is not explicitly detailed in available literature, the underlying principles are applicable to the functionalization of diverse heterocyclic systems. This strategy could theoretically be employed to introduce a necessary functional group onto a thiadiazole precursor, which could then be converted into the desired sulfonyl chloride moiety.

Innovative Approaches to Sulfonyl Chloride Formation

The synthesis of heteroaryl sulfonyl chlorides, precursors to vital sulfonamides, can be challenging due to the instability of the target molecules and the harsh conditions often required by traditional methods. nih.govacs.org This has spurred the development of innovative and milder synthetic routes.

Employing Organozinc Reagents with Chlorosulfates

A significant advancement in the synthesis of heteroaryl sulfonyl chlorides involves the reaction of organozinc reagents with chlorosulfates. nih.govacs.org This method circumvents the need for transition-metal catalysts and addresses issues encountered with other organometallic reagents, such as the protodeboronation of heteroarylboronic acids. nih.gov

In this approach, heteroarylzinc reagents react directly with an electrophilic sulfur source like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). acs.orgmit.edunih.gov This reaction generates intermediates at the sulfonyl chloride oxidation state, which can be trapped in situ by amines to form a diverse array of sulfonamides. nih.govacs.org This method is particularly effective for less electron-rich aryl- and heteroarylzinc reagents, which readily afford the sulfonyl chloride intermediates. acs.orgmit.edunih.gov The use of organozinc reagents represents a powerful and general strategy for the cross-coupling of heteroaryl carbon nucleophiles in the synthesis of sulfonyl chlorides. nih.gov

Table 1: Synthesis of Heteroaryl Sulfonamides via In Situ Sulfonyl Chloride Formation

This interactive table summarizes the scope of the reaction between various heteroarylzinc reagents and 2,4,6-trichlorophenyl chlorosulfate (TCPC), followed by reaction with an amine to produce the final sulfonamide product. Data is generalized from findings reported in the literature. nih.govacs.org

| Heteroaryl Core | Amine Partner | Reported Yield of Sulfonamide |

| Thiophene | Morpholine | High |

| Benzothiophene | Piperidine | Good |

| Furan | Aniline | Moderate to Good |

| Pyridine (B92270) | Benzylamine | Good |

| Thiazole | Propylamine | High |

Green Chemistry Principles in Synthesis Protocol Development

The integration of green chemistry principles into synthetic protocols is essential for sustainable chemical manufacturing. The synthesis of sulfonyl chlorides has seen significant progress in this area, moving away from hazardous reagents like chlorine gas and sulfuryl chloride toward more environmentally benign alternatives. acs.orgrsc.org

Key green strategies developed for sulfonyl chloride synthesis include:

Metal-Free Aerobic Oxidation: An environmentally friendly, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) in conjunction with aqueous hydrochloric acid and oxygen as the terminal oxidant. rsc.org This process relies on nitrogen oxides (NO/NO₂) generated in a redox-catalytic cycle and significantly reduces solvent use during isolation. rsc.org

Aqueous Media Reactions: The use of water as a solvent is a cornerstone of green chemistry. sci-hub.se A rapid and efficient method for the oxyhalogenation of thiols and disulfides to sulfonyl chlorides uses oxone and potassium chloride (KCl) in water at room temperature. rsc.org

Safer Chlorinating Agents: Traditional chlorination methods often involve toxic and difficult-to-handle gases. Modern protocols utilize safer, solid N-halosuccinimides (NCS) or household bleach (sodium hypochlorite) for the oxidative chlorosulfonation of precursors like S-alkyl isothiourea salts. organic-chemistry.orggoogle.com These methods are operationally simple and avoid toxic byproducts. google.com

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces waste, saves energy, and minimizes solvent use. Protocols have been demonstrated where a thiol is converted to a sulfonyl chloride and then directly into a sulfonamide without isolating the intermediate. rsc.orgsci-hub.se

Table 2: Overview of Green Synthetic Methods for Sulfonyl Chlorides

This interactive table highlights various green chemistry approaches applicable to the synthesis of sulfonyl chlorides.

| Green Chemistry Principle | Reagents/Conditions | Key Advantages | Source(s) |

| Benign Oxidant/Solvent | Oxone, KCl, Water | Avoids organic solvents, rapid reaction at room temperature. | rsc.org |

| Atom Economy/Catalysis | Ammonium Nitrate, O₂, HCl (aq) | Metal-free, uses air as the ultimate oxidant, reduces waste. | rsc.org |

| Use of Safer Reagents | N-Chlorosuccinimide (NCS) or Bleach | Replaces toxic chlorine gas, simple and safe operation. | organic-chemistry.orggoogle.com |

| Waste Reduction | One-Pot Thiol to Sulfonamide Conversion | Eliminates intermediate isolation and purification steps. | rsc.orgsci-hub.se |

Reactivity and Mechanistic Investigations of 5 Phenylthiadiazole 4 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution is the most characteristic reaction of 5-phenylthiadiazole-4-sulfonyl chloride. The electron-withdrawing nature of the phenylthiadiazole ring, combined with the two oxygen atoms and the chlorine atom attached to the sulfur, renders the sulfur atom highly susceptible to attack by nucleophiles.

Formation of Sulfonamides with Amines

The reaction of this compound with primary and secondary amines is a widely utilized method for the synthesis of a broad range of N-substituted sulfonamides. researchgate.netnih.gov This reaction, often referred to as sulfonylation, typically proceeds under mild conditions, involving the nucleophilic attack of the amine on the sulfonyl chloride. researchgate.net The process releases hydrogen chloride (HCl) as a byproduct, which is commonly neutralized by the addition of a base such as triethylamine (B128534) or pyridine (B92270) to drive the reaction to completion. nih.govsemanticscholar.org

The general synthetic route involves dissolving the amine in a suitable solvent, such as acetonitrile, and then adding the sulfonyl chloride and a base at room temperature. semanticscholar.org The reaction progress can be monitored, and upon completion, the sulfonamide product is often isolated by filtration. semanticscholar.org A variety of amines, including aromatic and aliphatic amines, can be used to generate a diverse library of sulfonamide derivatives. nih.govmdpi.com For instance, the reaction of a related compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, with various amines has been optimized by testing different solvents and temperatures to achieve high yields. researchgate.net

| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluidine | Triethylamine | Acetonitrile | 6 | Not specified | nih.govsemanticscholar.org |

| Aniline | Triethylamine | Acetonitrile | Not specified | 30 | nih.gov |

| 4-Methylpiperazine | Triethylamine | Benzene | 18 | 74 | mdpi.com |

| 4-(2-Ethoxyphenyl)piperazine | Triethylamine | Benzene | 19 | 85 | mdpi.com |

| 4-(4-Fluorophenyl)piperazine | Triethylamine | Benzene | 20 | 72 | mdpi.com |

Synthesis of Sulfonate Esters with Alcohols and Phenols

Analogous to the formation of sulfonamides, this compound reacts with alcohols and phenols to produce sulfonate esters. This transformation involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfonyl sulfur. The reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity, and to scavenge the HCl byproduct.

The general procedure for this esterification involves mixing the alcohol or phenol with the sulfonyl chloride in a solvent, often in the presence of a base like pyridine. The resulting sulfonate esters are important compounds in their own right and can also serve as effective leaving groups in subsequent nucleophilic substitution reactions, essentially "activating" the alcohol. youtube.com While specific examples for this compound are not detailed in the provided search results, the reactivity is a fundamental aspect of sulfonyl chloride chemistry. researchgate.net

Formation of Sulfones via Organometallic Coupling

The sulfonyl chloride group can be coupled with organometallic reagents, such as Grignard reagents (R-MgX), to form sulfones. core.ac.uknih.gov In this reaction, the organometallic reagent acts as a source of a carbanion nucleophile, which attacks the sulfonyl sulfur and displaces the chloride ion. This carbon-sulfur bond-forming reaction is a powerful tool for creating sulfones with diverse aryl or alkyl substituents. nih.govmdpi.com

Iron catalysts have been shown to be effective in promoting the desulfinylative cross-coupling of sulfonyl chlorides with Grignard reagents. core.ac.uknih.gov This method provides an alternative to traditional palladium-catalyzed reactions. researchgate.net The reaction conditions typically involve treating the sulfonyl chloride with the Grignard reagent in the presence of an iron catalyst like iron(III) acetylacetonate (B107027) [Fe(acac)₃]. core.ac.uk The scope of this reaction is broad, accommodating a variety of sulfonyl chlorides and Grignard reagents. core.ac.uk

| Sulfonyl Chloride | Grignard Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Arenesulfonyl chlorides | Aryl/Alkyl-MgBr | [Fe(acac)₃] | Aryl/Alkyl Sulfone | Varies | core.ac.uk |

| Alkanesulfonyl chlorides | Aryl/Alkyl-MgBr | [Fe(acac)₃] | Aryl/Alkyl Sulfone | Varies | core.ac.uk |

Mechanisms of Nucleophilic Attack: Sₙ2 and Addition-Elimination Pathways

The mechanism of nucleophilic substitution at a sulfonyl sulfur center is a subject of considerable study and can proceed through different pathways. The two primary mechanisms proposed are a concerted bimolecular nucleophilic substitution (Sₙ2)-like pathway and a stepwise addition-elimination (A-E) mechanism. nih.govnih.gov

In the Sₙ2-like mechanism, the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs simultaneously through a single transition state. nih.govorganic-chemistry.org This pathway leads to an inversion of configuration at the sulfur center. wikipedia.org

Alternatively, the reaction can proceed via an addition-elimination mechanism. In this pathway, the nucleophile first adds to the sulfur atom, forming a transient, pentacoordinate intermediate known as a sulfurane. This intermediate then eliminates the leaving group in a second step to yield the final product. nih.gov The preference for one mechanism over the other can be influenced by factors such as the nature of the nucleophile, the leaving group, the substituents on the sulfur atom, and the solvent. nih.govorganic-chemistry.org For many arenesulfonyl chlorides, theoretical studies suggest that the chloride-chloride exchange reaction proceeds via an Sₙ2 mechanism with a single transition state. nih.gov

Radical Reactions Involving the Sulfonyl Chloride Moiety

Beyond nucleophilic substitution, the sulfonyl chloride group can participate in radical reactions, most notably in desulfitative coupling processes.

Desulfitative Coupling Reactions

Desulfitative coupling reactions have emerged as a powerful strategy for forming carbon-carbon or carbon-heteroatom bonds, using sulfonyl chlorides as coupling partners. chemrevlett.comchemrevlett.com In these reactions, the sulfonyl chloride group is extruded as sulfur dioxide (SO₂), and the remaining organic fragment couples with a suitable partner. chemrevlett.com

These transformations are typically catalyzed by transition metals, such as palladium. chemrevlett.com The proposed mechanism often involves the oxidative addition of the sulfonyl chloride to the metal catalyst, followed by the extrusion of SO₂ to form an organometallic intermediate. This intermediate then undergoes further steps, such as C-H activation of a coupling partner, to generate the final product. chemrevlett.com This methodology allows for the direct arylation of C-H bonds in various heterocycles using aryl sulfonyl chlorides as the aryl source. chemrevlett.com While direct examples involving this compound are not prominent in the search results, the general reactivity of aryl sulfonyl chlorides in these processes is well-established. researchgate.netchemrevlett.com

Intermolecular and Intramolecular Radical Cyclizations

The sulfonyl chloride functional group of this compound serves as a potent precursor for the generation of sulfonyl radicals, which are key intermediates in various radical cyclization reactions. Under thermal or photochemical initiation, or through transition metal catalysis, the relatively weak sulfur-chlorine bond can undergo homolytic cleavage to produce the 5-phenylthiadiazole-4-sulfonyl radical. This reactive species can then participate in both intermolecular and intramolecular addition reactions with unsaturated systems, such as alkenes and alkynes, to construct new cyclic structures.

In a typical intramolecular radical cyclization, a molecule containing both the this compound moiety and a tethered unsaturated bond (e.g., an alkene) is subjected to radical-forming conditions. The generated sulfonyl radical adds to the unsaturated bond, leading to the formation of a new carbon-centered radical. This radical intermediate can then be trapped or undergo further reactions to yield the final cyclized product. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific stereoelectronic properties of the substrate.

A well-established analogous process is the copper-catalyzed regioselective cyclization of 3-aza-1,5-enynes with various sulfonyl chlorides. rsc.org In this transformation, a sulfonyl radical is generated and adds to the alkyne, initiating a cyclization cascade that results in the formation of functionalized 1,2-dihydropyridines. rsc.org This methodology highlights a plausible reaction pathway for this compound, where it could be used to synthesize novel heterocyclic systems fused with or containing the thiadiazole ring. The mechanism involves the addition of the sulfonyl radical to the alkyne, followed by a 6-endo-dig cyclization of the resulting vinyl radical onto the tethered alkene.

Electrophilic Reactivity of the Thiadiazole Ring System

The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms. nih.gov This inherent electronic property makes the ring carbons susceptible to nucleophilic attack rather than electrophilic substitution. nih.gov The attachment of a powerful electron-withdrawing sulfonyl chloride group at the 4-position further depletes the electron density of the thiadiazole ring, significantly enhancing the electrophilicity of the C2 and C5 carbon atoms. Consequently, the thiadiazole ring in this compound acts as an electrophile, particularly in the presence of strong nucleophiles.

The enhanced electrophilicity of the thiadiazole ring system in this compound facilitates its participation in annulation (ring-forming) reactions with suitable unsaturated nucleophilic partners. For instance, in reactions analogous to those of N-sulfonyl-1,4-benzoquinone imines with enamines, the thiadiazole ring could undergo a conjugate addition followed by cyclization. researchgate.net In such a proposed reaction, a nucleophilic enamine would attack one of the electrophilic carbon centers of the thiadiazole ring, leading to a ring-opening or rearrangement cascade that culminates in the formation of a new, fused heterocyclic system. The precise nature of the annulated product would depend on the structure of the unsaturated partner and the reaction conditions employed.

The primary site of reactivity of this compound with imines is the sulfonyl chloride group itself. It readily reacts with the nitrogen atom of an imine to form a highly reactive N-sulfonylated iminium ion intermediate. researchgate.net This intermediate is a potent electrophile and can be attacked by a wide range of nucleophiles, including water, chloride ions, or even another molecule of the imine, leading to diverse products. researchgate.net While the initial reaction does not involve the thiadiazole ring as an electrophile, the formation of the N-(5-phenylthiadiazole-4-sulfonyl)iminium ion is a key transformation of the parent compound.

Reactions with aldehydes and ketones typically require their conversion into a more nucleophilic form, such as an enol or enolate. The enolate can then react with the sulfonyl chloride group, although this pathway is less common than reaction with amines or imines. Direct reaction at the thiadiazole ring would necessitate a strong, hard nucleophile capable of attacking the electron-deficient carbon centers.

Transition Metal-Catalyzed Transformations

This compound is a versatile substrate for a variety of transition metal-catalyzed transformations. The carbon-sulfur bond (C-S) and the sulfur-chlorine bond (S-Cl) can be selectively activated by catalysts based on palladium, nickel, or copper, enabling powerful cross-coupling reactions. sioc-journal.cnnih.gov

Aryl sulfonyl chlorides are notable for their dual reactivity in cross-coupling reactions, serving as sources of either an aryl group (via desulfitation) or a sulfonyl group. sioc-journal.cnepfl.ch

Arylation (Desulfitaive Coupling): In the presence of a suitable transition metal catalyst, typically palladium or nickel, this compound can undergo desulfitative coupling. chemrevlett.comresearchgate.net In this process, the catalyst facilitates the cleavage of the C-SO2Cl bond and the extrusion of sulfur dioxide (SO2), generating a metal-aryl intermediate. This intermediate then participates in standard cross-coupling cycles (e.g., Suzuki-Miyaura, Stille, Hiyama, Negishi) to transfer the 5-phenylthiadiazole-4-yl moiety to another molecule. epfl.chchemrevlett.com This strategy is a powerful method for constructing complex biaryl and heteroaryl structures. The reactivity order for such couplings is generally ArI > ArSO2Cl > ArBr > ArCl. epfl.ch

Sulfonylation: Alternatively, the sulfonyl chloride can act as a sulfonylation agent, transferring the entire 5-phenylthiadiazole-4-sulfonyl group (-SO2-C4H(N2S)-Ph) to a nucleophilic coupling partner. Palladium-catalyzed sulfonylation of arylboronic acids, for example, allows for the synthesis of diaryl sulfones. mit.edu This transformation proceeds via oxidative addition of the palladium catalyst into the S-Cl bond, followed by transmetalation and reductive elimination.

The following table summarizes representative transition metal-catalyzed cross-coupling reactions applicable to this compound, based on established methodologies for aryl sulfonyl chlorides.

| Reaction Type | Coupling Partner | Catalyst System (Ex.) | Product Type |

| Arylation | |||

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)2 / Phosphine (B1218219) Ligand | 5-Phenyl-4-aryl-thiadiazole |

| Direct C-H Arylation | (Hetero)arene | Pd(OAc)2 / CuI | 5-Phenyl-4-(hetero)aryl-thiadiazole |

| Stille | Organostannane | Pd(PPh3)4 | 5-Phenyl-4-aryl-thiadiazole |

| Sulfonylation | |||

| Suzuki-Miyaura Type | Arylboronic Acid | Pd(OAc)2 / Ligand | Aryl-(5-phenylthiadiazol-4-yl)sulfone |

| Reductive Coupling | Aryl Iodide | NiCl2 / Mn | Aryl-(5-phenylthiadiazol-4-yl)sulfide rsc.org |

The success of transition metal-catalyzed reactions involving this compound is critically dependent on the nature of the ligand coordinated to the metal center. researchgate.net Ligand design plays a pivotal role in controlling catalyst activity, stability, and selectivity (e.g., arylation vs. sulfonylation).

For desulfitative arylations, electron-rich and sterically bulky phosphine ligands are often required. Ligands such as the dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) enhance the rate of oxidative addition of the aryl sulfonyl chloride to the metal center (e.g., Pd(0) or Ni(0)), which is often the rate-limiting step. researchgate.net The steric bulk of these ligands also promotes the subsequent reductive elimination step, preventing catalyst decomposition.

In nickel-catalyzed systems, which are advantageous for coupling less reactive electrophiles like aryl chlorides, specialized ligands are crucial. x-mol.netrsc.org For instance, bisphosphine ligands like PhPAd-DalPhos have been developed to enable efficient Ni-catalyzed C-N cross-couplings of sulfonamides with aryl chlorides, a transformation previously limited to palladium catalysis. x-mol.netscispace.com Such ligands could be applied to C-C couplings involving this compound to improve reaction scope and efficiency.

Furthermore, ligand-metal secondary interactions can be engineered to stabilize catalytic intermediates and enhance performance. Phosphine-sulfonate ligands, for example, can chelate to the metal center, creating a more robust and thermally stable catalyst. rsc.org The strategic design of ligands, including the incorporation of chiral elements for asymmetric catalysis or features that promote specific reaction pathways, is essential for unlocking the full synthetic potential of this compound in modern organic synthesis. nus.edu.sgnih.gov

Lack of Specific Research Data on Stereochemical Outcomes

Extensive searches of chemical literature and databases did not yield specific studies focusing on the stereochemical considerations in reactions involving this compound. Consequently, there is no available research data detailing the retention versus inversion of configuration at chiral centers when this specific sulfonyl chloride is used as a reagent.

General principles of nucleophilic substitution at a sulfonyl group or reactions of sulfonyl chlorides with chiral nucleophiles can be inferred from broader organic chemistry knowledge. Typically, when a sulfonyl chloride reacts with a chiral alcohol, the reaction proceeds with the retention of configuration at the chiral carbon of the alcohol. This is because the carbon-oxygen bond of the alcohol is not broken during the formation of the sulfonate ester. The nucleophilic attack occurs at the sulfur atom of the sulfonyl chloride.

However, if the resulting sulfonate ester is subsequently used as a leaving group in a nucleophilic substitution reaction (e.g., an SN2 reaction), the incoming nucleophile will attack the chiral carbon, leading to an inversion of configuration at that center. This two-step process (sulfonylation followed by substitution) is a common strategy to achieve a net inversion of stereochemistry at a chiral center.

Without specific experimental data for this compound, any discussion on its influence on stereochemistry remains speculative and based on the general reactivity patterns of sulfonyl chlorides. No data tables or detailed research findings concerning the stereochemical outcomes of its reactions could be found.

Applications in Advanced Organic Synthesis

Synthesis of Complex Molecular Architectures

The inherent reactivity of 5-phenylthiadiazole-4-sulfonyl chloride facilitates its use in constructing elaborate molecular frameworks, including novel heterocyclic and polycyclic systems.

Nitrogen and sulfur-containing heterocycles are a cornerstone of medicinal and materials chemistry due to their wide range of biological activities and physicochemical properties. openmedicinalchemistryjournal.comresearchgate.net The sulfonyl chloride moiety of this compound is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nitrogen and sulfur nucleophiles. This reactivity can be harnessed to construct new, larger heterocyclic systems. For instance, reaction with bifunctional reagents containing both an amine and a thiol or a second amine can lead to cyclization, effectively using the thiadiazole unit as a scaffold to build new ring systems. This strategy is crucial for generating novel molecular entities with unique three-dimensional structures. The synthesis of complex systems linking multiple rings such as indole, 1,2,4-triazole, pyridazine, and quinoxaline (B1680401) highlights the sophisticated architectures that can be achieved in heterocyclic chemistry. mdpi.comnih.gov

Beyond forming single additional rings, this compound is an ideal starting material for assembling intricate polycyclic systems. Its ability to connect with other cyclic molecules allows for the creation of hybrid structures that incorporate the favorable electronic and steric properties of the thiadiazole ring. An example of this approach involves the synthesis of multi-ring systems where four distinct heterocyclic rings—indole, 1,2,4-triazole, pyridazine, and quinoxaline—are linked together. mdpi.com This demonstrates a methodology where a core heterocyclic unit can be systematically elaborated into a larger, more complex polycyclic framework, a strategy directly applicable to a reactive building block like this compound.

Role in Medicinal Chemistry Scaffold Development

The 1,3,4-thiadiazole (B1197879) ring and the sulfonamide functional group are both considered "privileged scaffolds" in medicinal chemistry, appearing in a multitude of clinically used drugs. researchgate.net Consequently, this compound is a highly valuable precursor for developing new therapeutic agents.

The primary application of this compound in medicinal chemistry is its reaction with a vast array of primary and secondary amines to generate a diverse library of thiadiazole-sulfonamide derivatives. This reaction is typically high-yielding and tolerant of a wide range of functional groups on the amine component, allowing for systematic structural modifications. By varying the amine, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting sulfonamide, which is a key strategy in lead optimization. nih.gov This approach has been successfully used to synthesize series of novel thiadiazole sulfonamides with potential antibacterial and antifungal activities. nih.govrsc.org The ability to generate structural diversity from a common precursor is a highly efficient strategy in the search for new bioactive compounds. nih.gov

Below is a representative table illustrating the diversification of the thiadiazole-sulfonamide scaffold by reacting a sulfonyl chloride precursor with various amines.

| Precursor | Amine Nucleophile | Resulting Sulfonamide Derivative |

| This compound | Ammonia (B1221849) | 5-Phenyl-1,3,4-thiadiazole-4-sulfonamide |

| This compound | Methylamine | N-Methyl-5-phenyl-1,3,4-thiadiazole-4-sulfonamide |

| This compound | Aniline | N,5-Diphenyl-1,3,4-thiadiazole-4-sulfonamide |

| This compound | Piperidine | 1-[(5-Phenyl-1,3,4-thiadiazol-4-yl)sulfonyl]piperidine |

| This compound | Morpholine | 4-[(5-Phenyl-1,3,4-thiadiazol-4-yl)sulfonyl]morpholine |

This table is illustrative of the types of derivatives that can be synthesized.

Chemical probes are essential tools for validating the function of biological targets in drug discovery. orscience.runih.gov The sulfonyl chloride group is a "reactive fragment" that can be used to design covalent chemical probes. By reacting with nucleophilic amino acid residues (such as serine, lysine, or cysteine) in a protein's binding site, these probes form a stable, irreversible covalent bond. This allows for the identification and validation of novel drug targets. This compound, or its more stable sulfonyl fluoride (B91410) analogue, can be incorporated into molecules designed to bind specific protein targets. enamine.net Upon binding, the sulfonyl halide group reacts with a nearby residue, permanently labeling the protein. This enables researchers to confirm target engagement, map binding sites, and investigate the biological consequences of inhibiting that specific target.

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for accelerating drug discovery by rapidly generating large numbers of diverse compounds for high-throughput screening. nih.gov Sulfonyl chlorides are highly valued as building blocks for combinatorial libraries due to their reliable and clean reactivity in forming sulfonamides. enamine.net

This compound is an ideal reagent for this purpose. In a parallel synthesis approach, a stock solution of the sulfonyl chloride can be dispensed into an array of reaction vessels, with each vessel containing a different amine building block. enamine.net This allows for the rapid and efficient synthesis of a large, systematically organized library of distinct thiadiazole-sulfonamides. The resulting library can then be screened against various biological targets to identify "hit" compounds with desired activity. This high-throughput approach significantly streamlines the early stages of drug discovery, enabling the exploration of vast chemical space in a time- and resource-efficient manner.

Parallel Synthesis Approaches

Parallel synthesis is a powerful strategy for the rapid generation of libraries of related compounds, which is essential in drug discovery and materials science. Aryl sulfonyl chlorides are frequently employed in parallel synthesis to create diverse sulfonamide libraries by reacting them with a variety of amines. nih.govmdpi.com This approach allows for the systematic exploration of the chemical space around a core scaffold.

While specific studies detailing the use of this compound in large-scale parallel synthesis are not extensively documented, the synthesis of a series of novel sulfonamides from the closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride demonstrates the feasibility of this approach. researchgate.netnih.gov In a typical workflow, the sulfonyl chloride would be dispensed into an array of reaction vessels, followed by the addition of a diverse set of primary or secondary amines. The resulting sulfonamides can then be purified and screened for desired properties.

The general reaction scheme for the parallel synthesis of a sulfonamide library from an aryl sulfonyl chloride is depicted below:

Reaction Scheme for Parallel Sulfonamide Synthesis

R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

Where R is the 5-phenylthiadiazole-4-yl group and R'R''NH represents a library of diverse amines.

A representative set of reactants and the corresponding products from the synthesis using 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride are presented in the following table, illustrating the diversity that can be achieved.

| Entry | Amine (R'R''NH) | Resulting Sulfonamide |

| 1 | Aniline | N-phenyl-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide |

| 2 | 4-Methylaniline | N-(4-methylphenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide |

| 3 | 3-Chloroaniline | N-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide |

| 4 | Diethylamine | N,N-diethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide |

| 5 | Morpholine | 4-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)sulfonyl)morpholine |

Polymer-Supported Reagents and Solid-Phase Synthesis

Solid-phase synthesis offers significant advantages in terms of purification and automation. In this methodology, a substrate is attached to a solid support (resin), and reagents are added in solution. After the reaction, excess reagents and byproducts are simply washed away. nih.gov

Aryl sulfonyl chlorides like this compound can be utilized in solid-phase synthesis in two primary ways:

As a solution-phase reagent with a resin-bound substrate: An amine or alcohol attached to a solid support can be reacted with this compound in solution to form a resin-bound sulfonamide or sulfonate ester. Subsequent cleavage from the resin yields the purified product.

Immobilization onto a solid support: The sulfonyl chloride itself can be reacted with a functionalized resin to create a polymer-supported sulfonating agent. However, a more common approach is the use of polymer-supported scavengers to remove excess sulfonyl chloride from a reaction mixture. researchgate.net For instance, a resin functionalized with primary or secondary amine groups can be added to a reaction mixture containing an excess of this compound. The resin selectively reacts with and sequesters the unreacted sulfonyl chloride, which is then removed by simple filtration. researchgate.net

Polystyrene-based resins are commonly used for these applications. For example, polystyrene sulfonyl chloride resins are commercially available and used as scavengers for amines and other nucleophiles. nih.govmdpi.com Conversely, amine-functionalized resins can scavenge electrophiles like sulfonyl chlorides.

The "catch-and-release" strategy is another advanced application where a substrate is first "caught" by a resin-bound reagent and then, after purification by washing, "released" by another reagent to yield the final product. nih.gov While not specifically documented for this compound, this methodology is well-established for other sulfonyl chlorides.

Synthesis of Functional Materials Precursors

The unique structural and electronic properties of the thiadiazole ring make it a valuable component in the design of functional materials, including polymers and pigments.

Integration into Polymer Backbones (e.g., sulfonyl-chloride-modified carbons)

Thiadiazole-containing polymers have been investigated for a variety of applications, including as luminescent materials and antimicrobial agents. nih.govnih.govmdpi.com The incorporation of the 5-phenylthiadiazole moiety into a polymer backbone can impart desirable properties such as thermal stability, specific electronic characteristics, and coordinating ability with metal ions.

One potential method for integrating this compound into a polymer backbone is through interfacial polymerization. For example, a diamine and this compound could be reacted at the interface of two immiscible solvents to form a polysulfonamide.

While the specific use of this compound to modify carbon materials is not widely reported, the general principle of functionalizing surfaces with sulfonyl chlorides is established. The sulfonyl chloride group can react with hydroxyl or amine groups on the surface of materials like activated carbon or carbon nanotubes to form stable covalent linkages. This surface modification can be used to alter the material's properties, for example, by introducing specific functionalities for sensing or catalysis.

Precursors for Specialty Dyes and Pigments

Thiadiazole derivatives are known chromophores and are used in the synthesis of a variety of dyes and pigments. researchgate.net Azo dyes, which contain the -N=N- linkage, are a particularly important class of synthetic colorants. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. acs.org

Although this compound itself is not a direct precursor for azo dyes, it can be readily converted into a suitable precursor. For example, the sulfonyl chloride can be reacted with ammonia to yield the corresponding sulfonamide, which can then be further manipulated to produce an amino-thiadiazole derivative. This amino-thiadiazole can then undergo diazotization and coupling to form a variety of azo dyes. The phenyl and thiadiazole rings would form part of the chromophoric system, influencing the color and fastness properties of the resulting dye.

Research on 5-phenyl-1,3,4-thiadiazole-2-amine, a related compound, has shown its successful use in the synthesis of a series of heterocyclic azo dyes with various coupling partners. researchgate.net This demonstrates the potential of the phenylthiadiazole scaffold in the development of novel colorants.

The general structure of a potential azo dye derived from a 5-phenylthiadiazole precursor is shown below:

General Structure of a Phenylthiadiazole-based Azo Dye

5-Phenylthiadiazole-N=N-Ar

Where Ar is an electron-rich aromatic or heteroaromatic group.

The specific color of the dye would depend on the nature of the 'Ar' group and any substituents on the phenyl and thiadiazole rings.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Reactivity Predictions

The electronic structure and reactivity of 5-Phenylthiadiazole-4-sulfonyl chloride can be understood by examining its constituent parts: the 5-phenyl-1,3,4-thiadiazole core and the sulfonyl chloride functional group. The thiadiazole ring is an electron-deficient aromatic system, a property that is further influenced by the phenyl substituent and the strongly electron-withdrawing sulfonyl chloride group. mdpi.com

DFT studies on analogous aromatic sulfonyl chlorides have provided significant insights into their reaction pathways, particularly in nucleophilic substitution reactions. nih.govnih.gov These reactions are fundamental to the chemical utility of sulfonyl chlorides. fiveable.mewikipedia.org

Research on the chloride-chloride exchange reaction in arenesulfonyl chlorides using DFT calculations has shown that these reactions typically proceed via a single transition state, consistent with an SN2-like mechanism at the sulfur center. nih.gov In contrast, fluoride (B91410) exchange reactions on similar systems have been shown to proceed through an addition-elimination mechanism involving a pentacoordinate sulfur intermediate. nih.gov

The reactivity of the sulfonyl chloride group is highly dependent on the electronic nature of the aromatic ring to which it is attached. Electron-withdrawing groups on the ring are known to increase the electrophilicity of the sulfur atom, thereby accelerating nucleophilic attack. researchgate.net Given the electron-deficient nature of the thiadiazole ring, it is anticipated that the sulfur atom in this compound would be highly electrophilic and reactive towards nucleophiles. mdpi.com

| Reactant/Nucleophile | Predicted Mechanism | Key Intermediates/Transition States | Influencing Factors |

|---|---|---|---|

| Chloride (Cl⁻) | SN2-like | Single trigonal bipyramidal transition state | High electrophilicity of the sulfur atom |

| Amines (R-NH₂) | Nucleophilic substitution | Tetrahedral intermediate | Basicity of the amine |

| Alcohols (R-OH) | Nucleophilic substitution | Tetrahedral intermediate | Nucleophilicity of the alcohol |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. DFT calculations on 5-phenyl-1,3,4-thiadiazole derivatives have been performed to understand their electronic characteristics. researchgate.netnih.govdergipark.org.tr

For the 5-phenyl-1,3,4-thiadiazole scaffold, the HOMO is typically distributed over the phenyl ring and the thiadiazole ring, while the LUMO is often localized on the thiadiazole ring, reflecting its electron-accepting nature. dergipark.org.tr The introduction of a potent electron-withdrawing group like sulfonyl chloride at the 4-position is expected to significantly lower the energy of both the HOMO and LUMO. This lowering of the LUMO energy, in particular, would enhance the molecule's ability to accept electrons, making it more susceptible to nucleophilic attack at the sulfonyl group.

The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The presence of the sulfonyl chloride group is predicted to reduce the HOMO-LUMO gap of the 5-phenylthiadiazole system, suggesting increased reactivity.

| Molecular Orbital | Predicted Localization | Energy Level Influence of -SO₂Cl | Implication for Reactivity |

|---|---|---|---|

| HOMO | Distributed over phenyl and thiadiazole rings | Lowered | Reduced electron-donating ability |

| LUMO | Localized on the thiadiazole ring and sulfonyl group | Significantly lowered | Enhanced electron-accepting ability, increased susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | - | Reduced | Increased chemical reactivity |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are governed by the rotational barriers around the single bonds and the electronic interactions between the different parts of the molecule.

The rotation around the C-C bond connecting the phenyl and thiadiazole rings is a key conformational determinant. Studies on similar bi-aryl systems have shown that the energy barrier to rotation is influenced by steric hindrance from ortho substituents and electronic effects. nih.govnsf.gov In the case of this compound, the sulfonyl chloride group at the 4-position of the thiadiazole ring is adjacent to the phenyl ring, which could lead to a significant rotational barrier.

DFT calculations on related phenyl-thiophene and phenyl-thiazole systems have been used to determine these rotational energy barriers. researchgate.net A similar approach for this compound would likely reveal a preferred non-planar conformation to minimize steric repulsion between the ortho hydrogens of the phenyl ring and the sulfonyl chloride group. The energy profile would likely show two minima corresponding to twisted conformations and a higher energy transition state for the planar or perpendicular arrangement.

Substituents can have a profound impact on the preferred conformation of a molecule through both steric and electronic effects. nih.gov The sulfonyl chloride group is bulky and strongly electron-withdrawing, both of which will influence the geometry of the 5-phenylthiadiazole system. researchgate.net

The steric bulk of the -SO₂Cl group will likely force the phenyl ring to rotate out of the plane of the thiadiazole ring to alleviate steric strain. nsf.gov Electronically, the sulfonyl group can engage in intramolecular interactions, such as weak C-H···O hydrogen bonds with the ortho hydrogens of the phenyl ring. Such interactions have been shown to stabilize specific conformations in other arylsulfonyl compounds. rsc.org The presence of the sulfonyl chloride group is therefore expected to favor a twisted conformation of the molecule.

Theoretical Mechanistic Elucidations

Theoretical studies play a crucial role in elucidating the detailed mechanisms of chemical reactions. For this compound, the most probable reactions involve nucleophilic attack at the sulfonyl group. fiveable.melibretexts.org

Based on DFT studies of arenesulfonyl chlorides, the reaction with a nucleophile (Nu⁻) is expected to proceed as follows:

Formation of a reactant complex: The nucleophile approaches the electrophilic sulfur atom.

Transition state: A transition state is formed where the Nu-S bond is partially formed and the S-Cl bond is partially broken. For many nucleophiles, this resembles a trigonal bipyramidal geometry. nih.govnih.gov

Formation of a product complex: The leaving group (Cl⁻) departs, and the product is formed.

Transition State Characterization for Key Reactions

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For derivatives of 5-phenyl-1,3,4-thiadiazole, density functional theory (DFT) calculations are a common approach to map out reaction pathways and identify the structures of transition states.

While specific transition state analyses for the reactions of this compound are not detailed in available literature, general quantum chemical calculations on related 5-phenyl-1,3,4-thiadiazole derivatives have been performed using methods such as the DFT/6-311G(d,p) level of theory. nih.gov These studies help in understanding the electronic properties and reactivity of the thiadiazole ring system.

For analogous reactions, such as the synthesis of sulfonamide derivatives from sulfonyl chlorides, computational models can predict the geometry of the transition state. In a typical nucleophilic substitution at the sulfur atom of the sulfonyl chloride, the transition state would involve the attacking nucleophile (e.g., an amine) and the leaving group (chloride) in an approximately trigonal bipyramidal arrangement around the sulfur atom. The activation energy for such a reaction can be calculated from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction rate.

Table 1: Representative Theoretical Approaches for Transition State Analysis

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-311G(d,p) | Geometry optimization and electronic property calculation of 5-phenyl-1,3,4-thiadiazole derivatives. nih.gov |

| Time-Dependent DFT (TD-DFT) | Varies | Prediction of electronic absorption spectra. |

| Ab initio methods | Varies | High-accuracy energy calculations for key points on the potential energy surface. |

Elucidation of Catalyst-Substrate Interactions

Computational methods are instrumental in elucidating the intricate interactions between catalysts and substrates, which is crucial for optimizing reaction conditions and catalyst design. For reactions involving 5-phenylthiadiazole derivatives, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed atomic-level insights into these interactions.

In the context of enzymatic catalysis, molecular docking studies have been performed on 5-phenyl-1,3,4-thiadiazole derivatives to understand their binding to protein active sites. For instance, docking studies have been used to investigate the interactions of thiadiazole derivatives with enzymes like dihydrofolate reductase (DHFR). dovepress.com These studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the enzyme-substrate complex.

While specific studies on the catalytic reactions of this compound are not prominent, the principles of catalyst-substrate interaction can be inferred from related systems. For example, in a base-catalyzed hydrolysis of a sulfonyl chloride, computational models could be used to study the interaction of the catalyst (e.g., a tertiary amine) with the sulfur center, facilitating the nucleophilic attack of water.

Table 2: Key Interactions in Catalyst-Substrate Complexes of Thiadiazole Derivatives

| Interaction Type | Description |

| Hydrogen Bonding | Interaction between hydrogen bond donors (e.g., NH groups) and acceptors (e.g., carbonyl oxygen). |

| Hydrophobic Interactions | Interactions between nonpolar regions of the substrate and the catalyst or enzyme active site. |

| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes, intermolecular interactions, and the influence of the solvent environment over time. For 5-phenyl-1,3,4-thiadiazole derivatives, MD simulations have been particularly valuable in understanding their interactions with biological macromolecules and predicting the stability of ligand-protein complexes.

MD simulations can complement molecular docking studies by providing insights into the flexibility of both the ligand and the protein. These simulations can reveal how the binding of a thiadiazole derivative may induce conformational changes in the target protein and how water molecules may mediate the interactions at the binding site.

The intermolecular interactions of 5-phenyl-1,3,4-thiadiazole derivatives are governed by a combination of forces. The aromatic phenyl and thiadiazole rings can engage in π-π stacking and hydrophobic interactions. The nitrogen and sulfur atoms of the thiadiazole ring, as well as the oxygen and chlorine atoms of the sulfonyl chloride group, can act as hydrogen bond acceptors. These noncovalent interactions are critical in determining the solubility, crystal packing, and biological activity of these compounds.

Table 3: Common Intermolecular Interactions for 5-Phenyl-1,3,4-thiadiazole Derivatives

| Interaction | Contributing Moieties | Significance |

| Hydrogen Bonding | Sulfonyl oxygens, thiadiazole nitrogens | Directing crystal packing and receptor binding. |

| π-π Stacking | Phenyl ring, thiadiazole ring | Stabilizing intermolecular and intramolecular conformations. |

| van der Waals Forces | Entire molecule | Contributing to overall intermolecular cohesion. |

| Dipole-Dipole Interactions | Polar groups (e.g., SO2Cl) | Influencing solubility and melting point. |

Analytical Research Methodologies for 5 Phenylthiadiazole 4 Sulfonyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of 5-phenyl-1,3,4-thiadiazole-2-sulfonyl chloride and its derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 5-phenylthiadiazole-4-sulfonyl chloride. Specifically, ¹H NMR provides information about the chemical environment of the protons on the phenyl ring.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the phenyl group exhibit distinct signals. The spectrum shows signals at approximately δ 8.08 (d, 2H, ArH) and δ 7.67 (d, 2H, ArH) vulcanchem.com. The chemical shifts (δ) indicate the electronic environment of the protons, while the splitting pattern (d, for doublet) reveals the coupling between adjacent protons, confirming the substitution pattern on the aromatic ring. This information is crucial for verifying the presence and integrity of the 5-phenyl substituent on the thiadiazole ring.

| Signal (δ, ppm) | Multiplicity | Assignment | Solvent |

| ~8.08 | Doublet (d) | 2 Aromatic Protons (ArH) | CDCl₃ |

| ~7.67 | Doublet (d) | 2 Aromatic Protons (ArH) | CDCl₃ |

| This table summarizes the characteristic ¹H NMR spectral data for this compound. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy is particularly useful for confirming the presence of the critical sulfonyl chloride (-SO₂Cl) group.

The IR spectrum of this compound displays strong absorption bands characteristic of the S=O stretching vibrations. Specifically, a peak is observed around 1220 cm⁻¹ corresponding to the asymmetric S=O stretch, and another peak appears near 1089 cm⁻¹ for the symmetric S=O stretch vulcanchem.com. The presence of these two distinct and intense bands provides strong evidence for the sulfonyl functional group within the molecule's structure.

| Vibrational Frequency (cm⁻¹) | Assignment |

| ~1220 | S=O asymmetric stretch |

| ~1089 | S=O symmetric stretch |

| This table highlights the key IR absorption bands for the sulfonyl chloride group in this compound. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and gain structural insights from the fragmentation patterns of a compound. For this compound, which has a molecular formula of C₈H₅ClN₂O₂S₂, the expected molecular weight is approximately 260.7 g/mol vulcanchem.com.

In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Analysis of the fragmentation pattern can also yield structural information. Common fragmentation pathways for this molecule would likely involve the loss of the chlorine atom (Cl) or the entire sulfonyl chloride group (SO₂Cl), providing further corroboration of the compound's structure.

Derivatization Strategies for Enhanced Detection and Separation

The high reactivity of the sulfonyl chloride group makes this compound a valuable reagent for chemical derivatization. This process modifies analytes to improve their detection sensitivity and chromatographic behavior, particularly for challenging compounds like phenols.

Use as a Derivatization Reagent for Phenolic Compounds in LC-MS/MS

Phenolic compounds can be difficult to analyze at low concentrations using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) due to poor ionization efficiency. Derivatization with a reagent like this compound can significantly overcome this limitation.

The sulfonyl chloride group reacts readily with the hydroxyl group of phenolic compounds under basic conditions to form a stable sulfonate ester. This derivatization strategy is designed to attach a tag (the 5-phenylthiadiazole moiety) that has a high response in the mass spectrometer. This chemical modification can lead to several analytical advantages:

Enhanced MS Response: The resulting derivative often exhibits significantly improved ionization efficiency compared to the original phenolic analyte, leading to better sensitivity and lower limits of quantitation (LOQ) nih.gov.

Improved Specificity: The derivatization reaction is specific to the target functional group (phenolic hydroxyl), reducing interferences from other matrix components.

Multiplexing Potential: Different derivatization reagents can be used to target various classes of compounds in a single analytical run.

This approach allows for the feasible and sensitive quantification of various phenolic compounds in complex matrices such as biological fluids or environmental samples nih.gov.

Strategies for Improving Chromatographic Performance (HPLC, GC)

Beyond enhancing MS detection, derivatization is a key strategy for improving the separation characteristics of analytes in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

For HPLC: The derivatization of polar phenolic compounds with this compound increases their hydrophobicity. This change in polarity leads to stronger interaction with the stationary phase in reversed-phase HPLC (RP-HPLC), resulting in:

Improved Retention: Increased retention times allow for better separation from early-eluting, unretained matrix components.

Enhanced Resolution: The modified chemical structure can lead to better separation between structurally similar analytes.

Robust Method Development: A robust derivatization RP-HPLC method can be developed and validated for quality control and impurity analysis in various applications nih.gov.

For GC: Direct analysis of many phenolic compounds by GC is problematic due to their low volatility and poor thermal stability . The polar hydroxyl group can also cause significant peak tailing on common GC columns. Derivatization with a reagent like this compound converts the polar hydroxyl group into a less polar, more stable sulfonate ester. This modification makes the analyte more "GC-amenable" by:

Increasing Volatility: The derivative is more volatile than the parent phenol (B47542), allowing it to be analyzed at lower temperatures.

Improving Thermal Stability: The resulting ester is less prone to degradation in the hot GC inlet and column.

Reducing Peak Tailing: Masking the polar hydroxyl group leads to more symmetrical peak shapes and improved chromatographic efficiency .

Advanced Structural Analysis Techniques (e.g., X-ray Crystallography of Derivatives)

The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid can be elucidated through X-ray crystallography, a powerful analytical technique. This methodology has been instrumental in confirming the molecular structures of various derivatives of 5-phenyl-1,3,4-thiadiazole-2-sulfonamide, providing precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. The insights gained from these studies are crucial for understanding the structure-activity relationships of this class of compounds.

For instance, the crystal structures of several 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides have been determined, showcasing the planarity of the 1,3,4-thiadiazole (B1197879) ring. researchgate.net The exocyclic C-S bond distances in these derivatives are typically measured to be in the range of 1.773 Å to 1.784 Å. researchgate.net Furthermore, the geometry of the sulfonamide group and its hydrogen bonding patterns play a significant role in the supramolecular assembly of these molecules in the solid state. researchgate.net

In another study, the X-ray crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, a related thiadiazole derivative, was characterized. mdpi.com This analysis provided definitive proof of the molecular structure and stereochemistry, highlighting a strained internal angle of 107.8(3)° for N(7)-C(11)-S(10) within the thiadiazole ring, attributed to the presence of bulky vicinal substituents. mdpi.com The bond length for N(7)-N(8) was determined to be 1.361(4) Å, which is indicative of a single bond. mdpi.com

The binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives to human carbonic anhydrase II has also been investigated using X-ray crystallography. nih.gov These studies show that the thiadiazole-sulfonamide moiety binds in a canonical fashion to the zinc ion within the enzyme's active site and forms key interactions with amino acid residues such as Thr199, Glu106, and Thr200. nih.gov This demonstrates how crystallographic data can elucidate the molecular basis of biological activity.

The crystallographic data for a selection of 1,3,4-thiadiazole-5-(N-substituted)-sulfonamide derivatives are summarized in the table below, providing a comparative view of their unit cell parameters.

Table 1: Crystallographic Data for Selected 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| 1 | C₁₀H₁₀N₄O₄S₂ | Monoclinic | P2₁/c | 15.885(3) | 6.1794(12) | 19.611(4) | 113.13(3) |

| 2 | C₁₀H₈Cl₂N₄O₂S₂ | Orthorhombic | Pbca | 5.5262(4) | 23.2521(16) | 13.5985(10) | 90 |

| 3 | C₉H₈N₄O₄S₂ | Monoclinic | P2₁/n | 13.653(4) | 11.894(2) | 21.729(3) | 107.03(2) |

Data sourced from Camí, G. E., et al. (2003). researchgate.net

These advanced structural analysis techniques provide an unambiguous depiction of the molecular architecture of this compound derivatives, which is fundamental for rational drug design and the development of new materials.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for preparing aryl sulfonyl chlorides often involve harsh reagents and highly exothermic reactions, presenting challenges for safety and environmental sustainability. rsc.orgmdpi.com Future research must focus on creating innovative and greener pathways to 5-Phenylthiadiazole-4-sulfonyl chloride and its analogues.

Catalyst Development for Environmentally Benign Transformations

A significant challenge in the synthesis of heterocyclic sulfonyl chlorides is the reliance on stoichiometric and often hazardous chlorinating agents like chlorine gas or chlorosulfonic acid. mdpi.comvulcanchem.com The development of catalytic systems for the direct sulfonylchlorination of the thiadiazole ring or the oxidative chlorination of a corresponding thiol precursor represents a major opportunity. Future research could explore:

Transition-Metal Catalysis: Investigating catalysts based on copper or other transition metals for the direct C-H sulfonylchlorination, which could offer higher selectivity and milder reaction conditions.

Organocatalysis: Designing organocatalysts that can activate less hazardous chlorine sources, such as N-chlorosuccinimide, for the transformation of thiols or sulfonic acids into the target sulfonyl chloride.

Biocatalysis: Exploring enzymatic pathways for the selective oxidation and chlorination of sulfur-containing precursors, offering an exceptionally green and sustainable synthetic route.

Flow Chemistry and Continuous Processing

Flow chemistry has emerged as a powerful technology to improve the safety, efficiency, and scalability of chemical processes, particularly for hazardous reactions. springerprofessional.de The synthesis of sulfonyl chlorides, which is often highly exothermic, is an ideal candidate for implementation in continuous flow reactors. rsc.orgresearchgate.net The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for superior temperature control, mitigating the risk of thermal runaway. rsc.org

Future work should focus on translating the batch synthesis of this compound into a continuous process. This would not only enhance safety but also improve yield and purity by enabling precise control over reaction parameters. Research has demonstrated that flow synthesis can significantly increase the space-time yield of sulfonyl chlorides compared to traditional batch methods. mdpi.com

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk of thermal runaway due to poor heat transfer in large volumes. | Excellent heat dissipation minimizes risks of exotherms. | rsc.org |

| Control | Difficult to precisely control temperature and mixing. | Exquisite control over reaction time, temperature, and stoichiometry. | rsc.org |

| Scalability | Scaling up can be non-linear and hazardous. | Easily scalable by extending operation time ("scaling out"). | mdpi.com |

| Space-Time Yield | Generally lower (e.g., 0.072 g mL⁻¹ h⁻¹ in one study). | Significantly higher (e.g., 0.139 g mL⁻¹ h⁻¹ in a comparable flow process). | mdpi.com |

Exploration of Unexplored Reactivity Patterns

The reactivity of this compound is largely centered on nucleophilic substitution at the sulfonyl chloride group. However, the broader reactivity of the molecule, including the potential for stereoselective transformations and advanced C-H functionalization, remains largely unexplored.

Stereoselective Reactions with this compound

There is a significant gap in the literature regarding the use of this compound in stereoselective synthesis. Future research could establish this compound as a valuable tool in asymmetric synthesis through several avenues:

Chiral Sulfonamides: Reaction with chiral amines or alcohols would yield chiral sulfonamides and sulfonate esters. These derivatives could be explored as chiral auxiliaries, ligands for asymmetric catalysis, or as chiral derivatizing agents for analytical separations.

Catalytic Asymmetric Reactions: The thiadiazole sulfonamide motif could be incorporated into novel ligand scaffolds. The nitrogen and sulfur atoms of the thiadiazole ring, combined with the stereodirecting influence of a chiral center in the sulfonamide side-chain, could create a unique coordination environment for asymmetric metal catalysis.

Expanding the Scope of C-H Functionalization

Recent advances have shown that aryl sulfonyl chlorides can participate in transition-metal-catalyzed C-H functionalization reactions, acting not just as sulfonating agents but also as oxidants or coupling partners. mdpi.com This opens up a vast and exciting area for future investigation with this compound. The phenyl substituent offers an ortho C-H bond that is a prime target for directed functionalization.

Research challenges include adapting existing protocols and developing new catalytic systems to achieve:

Ortho-Arylation and Alkenylation: Using the sulfonyl group as a directing group to facilitate palladium- or ruthenium-catalyzed C-H arylation or alkenylation at the ortho-position of the phenyl ring.

Intramolecular Cyclization: Designing substrates where the sulfonamide portion contains a tethered functional group, enabling intramolecular C-H functionalization to build complex, fused heterocyclic systems. nih.gov

Novel Bond Formations: Exploring the use of this compound in reactions that form C-C or C-heteroatom bonds through desulfitative cross-coupling, where the SO₂Cl group is extruded.

| Reaction Type | Catalyst System (Example) | Bond Formed | Potential Application | Reference |

|---|---|---|---|---|

| Ortho-Alkenylation | Ruthenium(II) | C-C | Synthesis of complex organic molecules. | mdpi.com |

| Oxidative Annulation | Ruthenium(II) | C-C / C-N | Formation of novel polycyclic heteroaromatics. | mdpi.com |

| Intramolecular Cyclization | (Generic) Transition Metal | C-C / C-N | Access to constrained, biologically active scaffolds. | nih.gov |

Integration into Emerging Fields of Chemical Research

The unique combination of a stable phenylthiadiazole core and a highly reactive sulfonyl chloride handle makes this compound an ideal precursor for materials and molecules with novel functions. A key future direction is to leverage this structure for applications in emerging areas of research.

Medicinal Chemistry and Chemical Biology: The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, known to be a component in compounds with anticancer, antiviral, and antibacterial properties. nih.govnih.gov The sulfonyl chloride group provides a direct route to sulfonamides, which are themselves a critical pharmacophore. Future research should focus on synthesizing libraries of sulfonamide derivatives of this compound and screening them for activity against a range of biological targets, such as carbonic anhydrase, which is relevant in cancer and glaucoma. researchgate.net

Agrochemicals: Thiadiazole derivatives have shown promise as potent bactericides and fungicides for agricultural use. nih.gov By reacting this compound with various amines and alcohols, novel sulfonamides and sulfonate esters can be generated and evaluated for their potential to protect crops from phytopathogenic microorganisms.

Materials Science: Heterocyclic compounds, including thiadiazoles, are being explored for their applications in organic electronics. The conjugated system of the 5-phenyl-1,3,4-thiadiazole core suggests that its derivatives could possess interesting photophysical properties. Future work could involve synthesizing polymers or small molecules from this building block for use in organic light-emitting diodes (OLEDs), sensors, or other advanced materials.

Role in Supramolecular Chemistry and Self-Assembly

The thiadiazole ring system is a known participant in supramolecular chemistry, capable of engaging in non-covalent interactions that drive self-assembly. The nitrogen and sulfur atoms of the thiadiazole ring can act as hydrogen bond acceptors, while the aromatic nature of both the thiadiazole and phenyl rings allows for π-π stacking interactions. These interactions are fundamental to the construction of well-ordered supramolecular architectures.